molecular formula C12H17NO B15324555 (1-(4-Ethoxyphenyl)cyclopropyl)methanamine

(1-(4-Ethoxyphenyl)cyclopropyl)methanamine

Cat. No.: B15324555
M. Wt: 191.27 g/mol
InChI Key: ZLLKVRVXZUQMCR-UHFFFAOYSA-N
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Description

(1-(4-Ethoxyphenyl)cyclopropyl)methanamine is an organic compound characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with an ethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Ethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. One common method involves the reaction of 4-ethoxyphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Substituted amines

Scientific Research Applications

(1-(4-Ethoxyphenyl)cyclopropyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(4-Ethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • (1-(4-Methoxyphenyl)cyclopropyl)methanamine
  • (1-(4-Chlorophenyl)cyclopropyl)methanamine
  • (1-(4-Fluorophenyl)cyclopropyl)methanamine

Comparison: Compared to its analogs, (1-(4-Ethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where the ethoxy group plays a critical role.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[1-(4-ethoxyphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C12H17NO/c1-2-14-11-5-3-10(4-6-11)12(9-13)7-8-12/h3-6H,2,7-9,13H2,1H3

InChI Key

ZLLKVRVXZUQMCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2)CN

Origin of Product

United States

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